
4-(Piperidin-1-ylmethyl)phenol
Overview
Description
4-(Piperidin-1-ylmethyl)phenol is an organic compound with the molecular formula C12H17NO. It consists of a phenol group substituted with a piperidine ring through a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Piperidin-1-ylmethyl)phenol involves the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of formic acid. The mixture is stirred at 115°C for 2 hours, then cooled and poured into water. The solution is acidified with hydrochloric acid and extracted with diethyl ether. The aqueous solution is then basified with ammonium hydroxide, resulting in the precipitation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-(Piperidin-1-ylmethyl)phenol serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the preparation of various pharmaceuticals and biologically active compounds. The compound can be synthesized through the reaction of 4-hydroxybenzaldehyde with piperidine, typically using formic acid as a catalyst under controlled conditions, yielding significant amounts of the desired product.
Biological Activities
Antimicrobial and Antiviral Properties
Research indicates that compounds derived from piperidine, including this compound, exhibit potential antimicrobial and antiviral activities. For instance, studies have shown that related benzylpiperidine derivatives can inhibit the growth of certain viruses, including strains of influenza.
Therapeutic Potential
The compound is being investigated for its potential therapeutic properties against various diseases. Its ability to interact with biological macromolecules positions it as a candidate for further research in drug development. Notably, piperidine derivatives have been linked to antipsychotic and antidepressant effects, suggesting that this compound may also possess similar properties .
Industrial Applications
Pharmaceutical Production
In industrial settings, this compound is employed in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate allows for the synthesis of drugs with enhanced efficacy and reduced side effects. The optimization of synthetic routes for large-scale production has led to improved yields and purity .
Case Studies
Pharmacokinetics
Absorption and Distribution
this compound exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB), making it a suitable candidate for central nervous system-targeted therapies. Its pharmacokinetic profile suggests a favorable distribution within biological systems.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-ylmethyl)aniline: Similar structure but with an aniline group instead of a phenol group.
4-(Morpholin-4-ylmethyl)phenol: Contains a morpholine ring instead of a piperidine ring.
4-(Piperidin-1-ylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
Uniqueness
4-(Piperidin-1-ylmethyl)phenol is unique due to its combination of a phenol group and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Biological Activity
4-(Piperidin-1-ylmethyl)phenol, also known as a piperidine derivative, has garnered interest in the scientific community due to its potential biological activities. This compound contains a piperidine ring attached to a phenolic group, which may confer unique pharmacological properties. The following sections detail its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Synthesis
This compound can be synthesized through various methods including reductive amination and alkylation reactions. These methods allow for modifications that can enhance its biological activity. The compound has a molecular formula of CHNO and a molecular weight of 191.27 g/mol, which contributes to its solubility and reactivity in biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound shows activity against various bacterial and fungal strains. However, specific strains and mechanisms remain to be fully explored.
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission. This suggests potential applications in treating neurodegenerative diseases.
- Cytochrome P450 Inhibition : It has been reported that this compound could inhibit cytochrome P450 enzymes, particularly CYP2D6, which is essential for drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs .
The mechanism by which this compound exerts its effects is not fully elucidated. However, several hypotheses exist:
- Interaction with Biological Targets : The structural characteristics of the compound suggest that it may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes.
- Pharmacokinetics : The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), indicating it could be effective in central nervous system (CNS) applications .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Active against specific bacteria/fungi | |
Enzyme Inhibition | Inhibits acetylcholinesterase | |
Cytochrome P450 Inhibition | Affects CYP2D6 metabolism |
Case Study Example
In a study focusing on the enzyme inhibition properties of this compound, researchers found that it significantly inhibited acetylcholinesterase activity in vitro. This effect was measured using standard enzyme assays, which demonstrated a dose-dependent response. Further investigations are required to determine the clinical relevance of these findings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Piperidin-1-ylmethyl)phenol, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves reductive amination between 4-hydroxybenzaldehyde and piperidine, followed by purification via column chromatography or recrystallization. Key parameters include:
- Catalyst selection : Use sodium triacetoxyborohydride (STAB) for mild, selective reduction in dichloromethane or methanol .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing intermediates.
- Purification : Trituration with ether/DCM mixtures effectively removes unreacted starting materials .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- NMR : Analyze and NMR spectra for diagnostic signals:
- Aromatic protons (~6.8–7.3 ppm) and piperidine methylene protons (~2.2–3.5 ppm) .
- Use DEPT-135 to distinguish CH groups in the piperidine ring .
- HRMS : Confirm molecular weight (MW: 205.28 g/mol) with <2 ppm error .
- IR : Identify hydroxyl (3200–3600 cm) and C-N (1250–1350 cm) stretches .
Q. What crystallographic methods are used to determine the molecular structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs for structure solution and refinement. Key steps:
- Data collection at 150 K to minimize thermal motion .
- Apply TWINABS for correcting twinning effects in high-symmetry space groups .
- Validate intermolecular interactions (e.g., C–H···π) using Mercury software .
- Data quality : Aim for and completeness >95% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for pharmacological applications?
Methodological Answer:
- Scaffold modifications :
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-optimized structures in Gaussian) .
- Dynamic effects : Use variable-temperature NMR to detect conformational exchange in the piperidine ring .
- Complementary techniques : Pair X-ray crystallography with solid-state NMR to resolve ambiguous NOE correlations .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be experimentally assessed?
Methodological Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate logP values via ChemAxon .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma protein binding : Employ equilibrium dialysis with -labeled compound .
Q. What experimental designs mitigate challenges in crystallizing this compound derivatives?
Methodological Answer:
- Crystal engineering : Co-crystallize with co-formers (e.g., succinic acid) to stabilize specific conformations .
- Solvent screening : Use high-throughput vapor diffusion with 96-well plates (e.g., PEG 4000 in 2:1 DCM/MeOH) .
- Temperature gradients : Slow cooling from 40°C to 4°C promotes nucleation .
Q. How are intermolecular interactions (e.g., hydrogen bonding, π-stacking) quantified in solid-state studies?
Methodological Answer:
- Hirshfeld surface analysis : Map close contacts (e.g., C–H···O, π-π) using CrystalExplorer .
- DFT calculations : Compute interaction energies at the B3LYP/6-311++G(d,p) level .
- Thermal analysis : Correlate TGA/DSC data with packing density to assess stability .
Q. What in vitro models are suitable for evaluating the toxicity of this compound derivatives?
Methodological Answer:
- Cytotoxicity : MTT assay in HepG2 cells (IC determination) .
- Genotoxicity : Ames test (TA98 strain) with S9 metabolic activation .
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .
Q. How can computational methods predict the bioavailability of this compound analogs?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (Caco-2), BBB penetration, and CYP inhibition .
- Molecular docking : AutoDock Vina for binding affinity predictions against albumin or P-glycoprotein .
- MD simulations : GROMACS for free-energy calculations of membrane partitioning .
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCKWVMOXOYTQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469800 | |
Record name | 4-Piperidin-1-ylmethyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73152-41-7 | |
Record name | 4-Piperidin-1-ylmethyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.